

# Failure analysis of Allcorr components in industrial applications.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Allcorr**

Cat. No.: **B1166216**

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## Technical Support Center: Failure Analysis of Allcorr Components

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with **Allcorr** components in industrial applications.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common reasons for **Allcorr** component failure?

**A1:** The primary causes of failure for **Allcorr** components, which are advanced nickel-chromium-molybdenum alloys, are typically related to localized corrosion and mechanical stress in specific environments.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The most common failure modes include:

- **Stress Corrosion Cracking (SCC):** This occurs when the component is subjected to a combination of tensile stress and a specific corrosive environment, often involving chlorides at elevated temperatures.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The material may appear undamaged on the surface, but microscopic cracks can propagate, leading to sudden failure.[\[7\]](#)[\[8\]](#)
- **Pitting Corrosion:** This is a localized form of corrosion that leads to the creation of small holes or "pits" in the material.[\[11\]](#)[\[12\]](#) It is often initiated by exposure to chloride-containing solutions.[\[8\]](#)[\[11\]](#)

- Crevice Corrosion: This type of corrosion occurs in confined spaces or crevices where a stagnant solution can become highly corrosive.[1][2] Nickel alloys, while resistant to pitting, can be susceptible to crevice corrosion.[1][2]
- General Corrosion/Wear: While less common due to **Allcorr**'s high resistance, uniform corrosion and mechanical wear can occur in highly aggressive chemical environments or under abrasive conditions.[3][4][13]

Q2: My **Allcorr** component appears discolored. Is this a sign of failure?

A2: Discoloration is not always an indicator of critical failure, but it does suggest a chemical reaction with the operating environment. It could be the initial stage of surface oxidation or the formation of a passive layer, which can actually protect the material. However, it is crucial to investigate the cause. We recommend a visual inspection and, if possible, a non-destructive evaluation to assess the integrity of the component.

Q3: Can **Allcorr** components be used with chloride-containing solutions?

A3: **Allcorr** components are designed for good resistance to chloride-containing environments; however, their performance is not unlimited.[1][2] The risk of localized corrosion, particularly pitting and stress corrosion cracking, increases with higher chloride concentrations, elevated temperatures, and the presence of tensile stress.[8][11] It is essential to consult chemical compatibility data and consider the specific operating conditions.

## Troubleshooting Guide

Problem: Unexpected cracking or fracture of an **Allcorr** component.

- Question: Was the component under tensile stress (e.g., from installation, pressure, or thermal cycling)?
  - Answer: Yes. This could be a case of Stress Corrosion Cracking (SCC).[7][9][10] SCC is the formation of cracks in a corrosive environment and can lead to unexpected failures of normally ductile metals.[7] The three conditions for SCC are a susceptible material, a corrosive environment, and tensile stress.[6][8]
- Recommended Action:

- Immediately remove the component from service to prevent catastrophic failure.
- Analyze the operational environment for the presence of aggressive species like chlorides.[\[8\]](#)
- Perform a fractographic analysis to confirm the presence of intergranular or transgranular cracking characteristic of SCC.
- Consider operational changes to reduce tensile stress or temperature.

• Question: Are there small, localized holes or pits on the surface of the component?

- Answer: Yes. This is indicative of pitting corrosion.[\[11\]](#)[\[12\]](#) Pitting occurs when the protective passive layer on the alloy's surface breaks down at specific points, leading to localized anodic dissolution.[\[11\]](#)
- Recommended Action:
  - Evaluate the chemical environment for the presence and concentration of pitting agents, primarily chlorides.[\[8\]](#)[\[11\]](#)
  - Conduct the "Pitting and Crevice Corrosion Susceptibility Test" detailed below to determine the critical pitting temperature in your process fluid.
  - Consider using a higher-grade alloy if the operating conditions cannot be modified.

Problem: Localized corrosion in areas with gaskets, seals, or tight clearances.

• Question: Is the corrosion concentrated in areas where two surfaces are in close contact?

- Answer: Yes. This is likely crevice corrosion.[\[1\]](#)[\[2\]](#) While nickel alloys have good resistance to general pitting, they can be vulnerable to crevice corrosion.[\[1\]](#)[\[2\]](#)
- Recommended Action:
  - Redesign the joint to eliminate the crevice if possible.
  - Ensure proper gasket material and seating to minimize the crevice effect.

- Increase the frequency of inspection in these critical areas.

## Data Presentation

Table 1: Chemical Compatibility of **Allcorr**

Chemical Compound	Concentration	Temperature (°C)	Compatibility Rating
Sulfuric Acid	< 10%	25	Excellent
Sulfuric Acid	50%	50	Moderate
Hydrochloric Acid	5%	25	Good
Hydrochloric Acid	20%	50	Not Recommended
Sodium Chloride	3.5%	80	Good (Pitting may occur)
Sodium Hydroxide	50%	100	Excellent
Acetic Acid	Glacial	25	Excellent
Ferric Chloride	10%	50	Severe Pitting

Disclaimer: This data is for illustrative purposes. Users should conduct their own testing to confirm compatibility under specific operational conditions.

## Experimental Protocols

### Experimental Protocol 1: Pitting and Crevice Corrosion Susceptibility Testing (based on ASTM G48)

Objective: To determine the critical pitting temperature (CPT) and critical crevice temperature (CCT) of **Allcorr** components in a simulated service environment.

Materials:

- **Allcorr** test specimens (coupons)

- Test solution (e.g., 6% ferric chloride solution or simulated process fluid)
- Thermostatically controlled water or oil bath
- Crevice-forming blocks (PTFE) with torque wrench
- Glassware (beakers, flasks)
- Microscope for post-test examination

**Procedure:**

- Specimen Preparation:
  - Cut test coupons from the **Allcorr** component or a representative material sample.
  - Polish the surfaces to a 120-grit finish.
  - Degrease the specimens with a suitable solvent (e.g., acetone) and rinse with deionized water.
  - Dry and weigh the specimens.
- Crevice Assembly (for CCT):
  - Attach two PTFE blocks to each side of the specimen using a torque-controlled bolt to a specified torque (e.g., 1.6 Nm).
- Test Execution:
  - Place the specimens in the test solution at a starting temperature (e.g., 20°C).
  - Increase the temperature of the bath in increments of 5°C every 24 hours.
  - After each 24-hour period, remove the specimens, rinse, and visually inspect for pitting or crevice corrosion.
- Determination of CPT and CCT:

- The CPT is the lowest temperature at which pitting is observed on the surfaces of the coupon (for tests without crevice formers).
- The CCT is the lowest temperature at which corrosion is observed within the crevice area.
- Analysis:
  - Examine the specimens under a microscope to confirm the presence and morphology of the corrosion.

## Experimental Protocol 2: Stress Corrosion Cracking (SCC) Analysis using Slow Strain Rate Testing (SSRT)

Objective: To assess the susceptibility of **Allcorr** components to SCC in a specific environment under controlled stress conditions.

Materials:

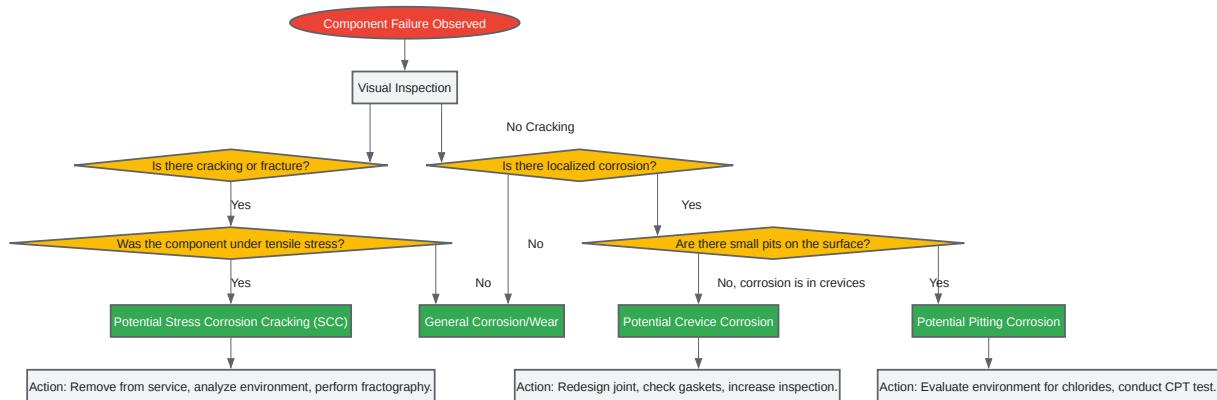
- **Allcorr** tensile specimens
- SSRT machine with an environmental chamber
- Test environment (simulated process fluid)
- Potentiostat for electrochemical control (optional)

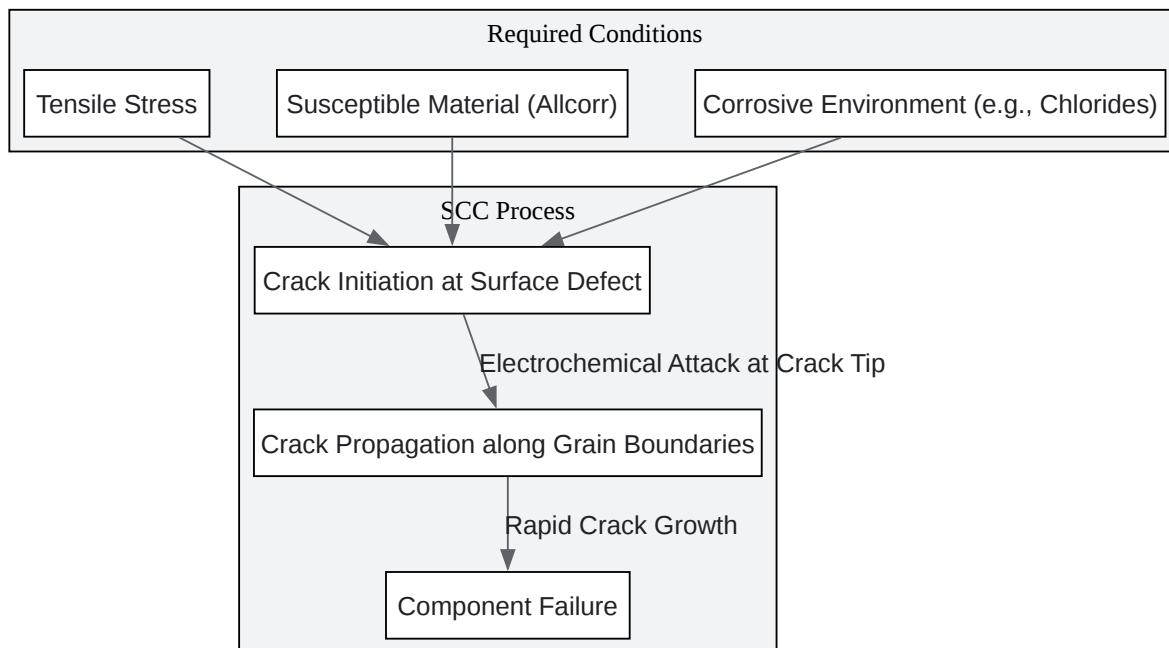
Procedure:

- Specimen Preparation:
  - Machine tensile specimens from the **Allcorr** component.
  - Clean and degrease the specimens.
- Test Setup:
  - Mount the specimen in the SSRT machine's load frame.
  - Fill the environmental chamber with the test solution and heat to the desired temperature.

- Allow the specimen to equilibrate with the environment for a set period (e.g., 1 hour).
- Test Execution:
  - Apply a slow, constant strain rate to the specimen (e.g.,  $10^{-6} \text{ s}^{-1}$ ).
  - Continue the test until the specimen fractures.
  - Record the load-elongation data throughout the test.
- Analysis:
  - Examine the fracture surface using a scanning electron microscope (SEM) to identify the fracture mode (ductile vs. brittle, intergranular vs. transgranular). The presence of brittle, intergranular fracture is a strong indicator of SCC.
  - Compare the time-to-failure, elongation-to-failure, and ultimate tensile strength of the specimen tested in the corrosive environment to a control specimen tested in an inert environment (e.g., air or nitrogen). A significant reduction in these properties in the corrosive environment indicates SCC susceptibility.

## Visualizations





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- To cite this document: BenchChem. [Failure analysis of Allcorr components in industrial applications.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166216#failure-analysis-of-allcorr-components-in-industrial-applications>

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